molecular formula C6H16NO3S+ B14173367 Choline, methanesulfonate (ester) CAS No. 3922-85-8

Choline, methanesulfonate (ester)

Cat. No.: B14173367
CAS No.: 3922-85-8
M. Wt: 182.26 g/mol
InChI Key: HRBHCOBUMWVPFC-UHFFFAOYSA-N
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Description

Choline, methanesulfonate (ester) is a chemical compound that combines choline, a quaternary amine, with methanesulfonic acid, a strong acid. Choline is an essential nutrient involved in various physiological processes, including cell membrane structure and function, and neurotransmitter synthesis. Methanesulfonic acid is known for its strong acidity and stability, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Choline, methanesulfonate (ester) can be synthesized through the esterification of choline with methanesulfonic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.

Industrial Production Methods: In industrial settings, the production of choline, methanesulfonate (ester) involves large-scale esterification processes. The reaction mixture is continuously stirred and heated to maintain optimal reaction conditions. After the reaction is complete, the product is purified through distillation or crystallization to obtain high-purity choline, methanesulfonate (ester).

Chemical Reactions Analysis

Types of Reactions: Choline, methanesulfonate (ester) undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium hydroxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Methanesulfonic acid derivatives.

    Reduction: Choline and methanesulfonic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Choline, methanesulfonate (ester) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of choline, methanesulfonate (ester) involves its role as a precursor for acetylcholine, a neurotransmitter. Choline is converted to acetylcholine through enzymatic reactions, which then acts on cholinergic receptors to mediate various physiological responses. Methanesulfonic acid, on the other hand, acts as a strong acid catalyst in various chemical reactions, facilitating the formation of desired products .

Comparison with Similar Compounds

Choline, methanesulfonate (ester) can be compared with other choline esters such as:

    Choline chloride: A common choline supplement used in animal feed.

    Choline bitartrate: Used as a dietary supplement for cognitive enhancement.

    Choline alfoscerate: Known for its potential neuroprotective effects.

Uniqueness: Choline, methanesulfonate (ester) is unique due to its combination of choline and methanesulfonic acid, providing both the nutritional benefits of choline and the strong acidity of methanesulfonic acid. This makes it suitable for applications requiring both properties, such as in electrochemical processes and as a catalyst in organic synthesis .

Properties

IUPAC Name

trimethyl(2-methylsulfonyloxyethyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO3S/c1-7(2,3)5-6-10-11(4,8)9/h5-6H2,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBHCOBUMWVPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16NO3S+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192482
Record name Choline, methanesulfonate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3922-85-8
Record name Choline, methanesulfonate (ester)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003922858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Choline, methanesulfonate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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